molecular formula C15H13N5 B5546641 2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline

2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline

Cat. No. B5546641
M. Wt: 263.30 g/mol
InChI Key: YKPZSNZDFRZIHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoquinoline derivatives, including structures similar to 2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline, have been synthesized through various methods, showcasing the creativity and innovation in the field of synthetic organic chemistry. A key approach involves the Bischler–Napieralski reaction, which has been applied to prepare 1-substituted-3,4-dihydroisoquinolines (1-substituted-DHIQs), followed by enantioselective reduction strategies to obtain the desired tetrahydroisoquinoline derivatives (Asif et al., 2023).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives plays a crucial role in determining their biological activity and interaction with biological targets. The introduction of substituents, such as the 2-methyl and 1-(2H-tetrazol-5-yl) groups, can significantly influence the compound's physicochemical properties, binding affinity, and selectivity towards specific receptors or enzymes. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are essential tools for analyzing these structural aspects and guiding the optimization of therapeutic candidates (Danao et al., 2021).

Chemical Reactions and Properties

Isoquinoline derivatives undergo a variety of chemical reactions that are pivotal for the synthesis of complex molecules and the exploration of novel therapeutic agents. These reactions include electrophilic and nucleophilic substitutions, cycloadditions, and rearrangements, which allow for the introduction of diverse functional groups and the generation of structurally diverse libraries of compounds. The reactivity and chemical behavior of these molecules are heavily influenced by the electronic and steric properties of the substituents, which can be harnessed to achieve specific synthetic outcomes (Vijayakumar et al., 2023).

Physical Properties Analysis

The physical properties of isoquinoline derivatives, such as solubility, melting point, and stability, are critical factors in their development as therapeutic agents. These properties are influenced by the molecule's structural features and can impact its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Understanding and optimizing these physical properties are essential steps in the drug development process to ensure adequate bioavailability and therapeutic efficacy (Singh & Shah, 2017).

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives, including acidity/basicity, reactivity towards various reagents, and stability under physiological conditions, are key determinants of their pharmacological profile. These properties are crucial for the interaction of these compounds with biological targets, influencing their mode of action, potency, and selectivity. Advances in medicinal chemistry and chemical biology approaches have enabled the systematic exploration of these properties to design and synthesize isoquinoline derivatives with optimized therapeutic potential (Jordaan & Ebenezer, 2023).

Scientific Research Applications

Spiro Heterocyclization

A study by Bannikova et al. (2005) explored the interaction of substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline with substituted 5-methoxycarbonyl-2,3-dihydro-2,3-pyrrolediones. This reaction yields substituted 1-oxo-1,2,10,11-tetrahydrobenzo[h]pyrrolo[2,1-a]isoquinoline-2-spiro-2-(4-hydroxy-5-oxo-2,5-dihydropyrroles), highlighting a potential application in spiro heterocyclic chemistry (Yu. N. Bannikova et al., 2005).

Antifungal Activity

Surikova et al. (2011) synthesized substances from 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline that displayed antifungal action. This application is significant in the development of new antifungal agents (O. V. Surikova et al., 2011).

Preparation of Hydantoins and Thiohydantoins

Macháček et al. (2006) reported the preparation of N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates and their cyclization to give hydantoins and thiohydantoins. These compounds have potential applications in medicinal chemistry (V. Macháček et al., 2006).

Gold(I)-Catalyzed Cycloaddition

Zhong et al. (2020) described a method for preparing 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones via gold(I)-catalyzed intramolecular cycloaddition. This synthetic method could be relevant in organic chemistry and material science (J. Zhong et al., 2020).

Facile Synthesis of Tetrahydrobenzo[f]isoquinolines

Pratap et al. (2007) outlined a synthesis method for 2-oxo-4-sec-amino-2,3,5,6-tetrahydrobenzo[f]isoquinoline-1-carbonitriles. This approach may be useful in the synthesis of complex organic molecules (R. Pratap et al., 2007).

One-Pot Synthesis of Isoquinolinones

Guastavino et al. (2006) achieved the one-pot synthesis of 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones. This method could have applications in streamlining synthetic routes in pharmaceutical research (J. F. Guastavino et al., 2006).

Vasodilatation Activity

Zhang San-qi (2010) synthesized novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones and tested them for vasodilatation activity, suggesting potential application in cardiovascular research (Zhang San-qi, 2010).

Synthesis of Functionalized Dihydroimidazo Isoquinolines

Arab-Salmanabadi et al. (2015) synthesized a series of novel functionalized dihydroimidazo[2,1-a]isoquinolines. These compounds could be of interest in the development of new chemical entities for various applications (Samira Arab-Salmanabadi et al., 2015).

Dual Fluorescence Applications

Craig et al. (2009) investigated the spectroscopic properties of the valence tautomers of a 3-(2H)-isoquinolinone derivative, revealing dual fluorescence emissions. This finding has potential applications in sensor and optoelectronic technologies (I. Craig et al., 2009).

Mechanism of Action

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property makes them useful in various biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Safety and Hazards

Tetrazoles are known to be explosive even at low temperatures . They release carbon monoxide, carbon dioxide, and harmful nitrogen oxide when heated or burned . They can also liberate corrosive and toxic gases and heat when they react with acidic materials and strong oxidizers .

Future Directions

Tetrazoles have a wide range of biological activities and are currently of interest to scientists and researchers due to their diverse applications, predominantly in the area of material and medicinal chemistry . Future research may focus on developing new synthetic approaches and exploring further applications of tetrazoles .

properties

IUPAC Name

2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c1-9-13(15-17-19-20-18-15)14-11(8-16-9)7-6-10-4-2-3-5-12(10)14/h2-5,8H,6-7H2,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPZSNZDFRZIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CCC3=CC=CC=C3C2=C1C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline
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